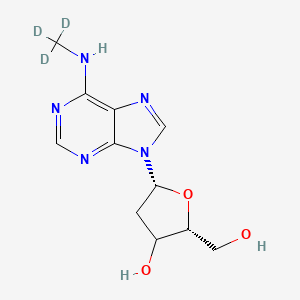
N-6-Methyl-2-deoxyadenosine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-6-Methyl-2-deoxyadenosine-d3 is a deuterium-labeled analogue of N-6-Methyl-2-deoxyadenosine. This compound is an adenine nucleoside analogue and is primarily used in scientific research. The deuterium labeling provides a stable isotope that is useful in various analytical and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-6-Methyl-2-deoxyadenosine-d3 involves the incorporation of deuterium atoms into the N-6-Methyl-2-deoxyadenosine molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves multiple steps, including the synthesis of the deuterated precursor, followed by purification and quality control to meet the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-6-Methyl-2-deoxyadenosine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .
Aplicaciones Científicas De Investigación
N-6-Methyl-2-deoxyadenosine-d3 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-6-Methyl-2-deoxyadenosine-d3 involves its incorporation into DNA, where it can influence gene expression and regulation. The deuterium labeling allows for precise tracking and analysis of its effects at the molecular level. The compound interacts with specific molecular targets, such as DNA methyltransferases, and can modulate epigenetic pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
N-6-Methyl-2-deoxyadenosine: The non-deuterated analogue, which shares similar chemical properties but lacks the stable isotope labeling.
N-6-Methyladenine: Another methylated adenine derivative, which is commonly found in prokaryotic DNA and plays a role in gene regulation.
Uniqueness
N-6-Methyl-2-deoxyadenosine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical applications. This makes it particularly valuable in research settings where accurate quantification and tracking are essential .
Propiedades
Fórmula molecular |
C11H15N5O3 |
|---|---|
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
(2R,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6?,7-,8-/m1/s1/i1D3 |
Clave InChI |
DYSDOYRQWBDGQQ-HMIBPXMJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC1=C2C(=NC=N1)N(C=N2)[C@H]3CC([C@H](O3)CO)O |
SMILES canónico |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


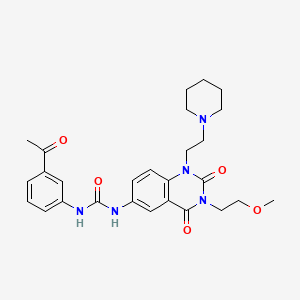
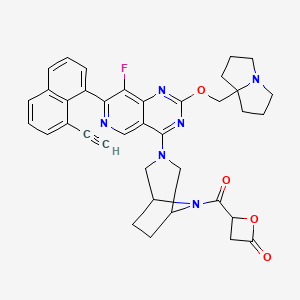
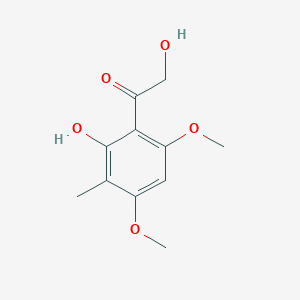
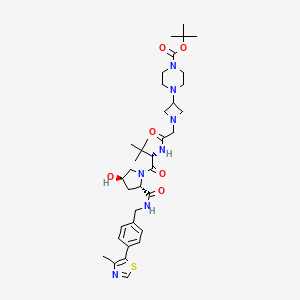
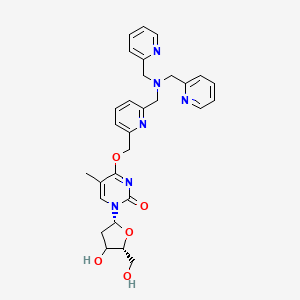
![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)
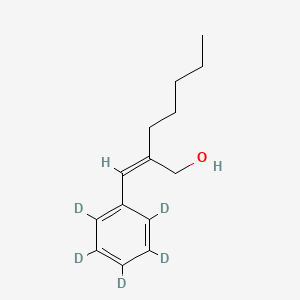
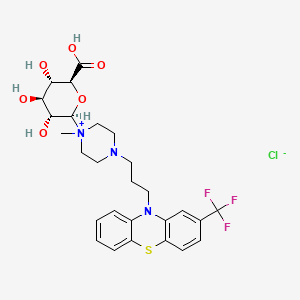
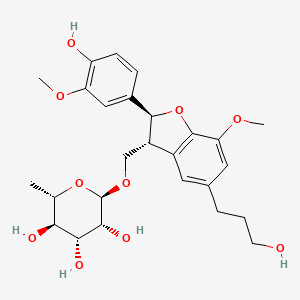
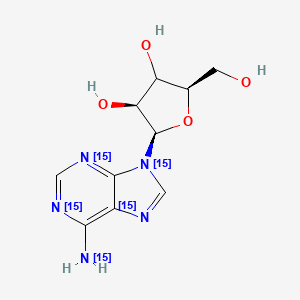
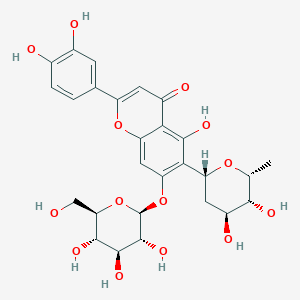
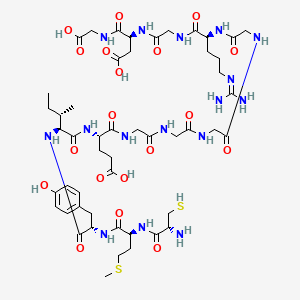
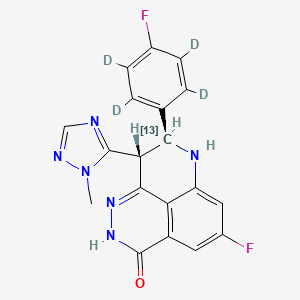
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
